

Technical Support Center: Production of High-Purity Cobalt-55

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Compound of Interest

Compound Name: Cobalt-55

Cat. No.: B1212007

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing radionuclidic impurities during the production of **Cobalt-55** (Co-55). This resource offers troubleshooting guides for common experimental issues and a list of frequently asked questions.

Troubleshooting Guides

This section addresses specific problems that may arise during the production and purification of Co-55, offering step-by-step solutions to identify and resolve these issues.

Issue 1: Low Yield of ^{55}Co

- Symptom: The final activity of the purified ^{55}Co is significantly lower than theoretical calculations.
- Possible Causes & Solutions:

Cause	Troubleshooting Steps
Inadequate Target Thickness or Density	<ul style="list-style-type: none">- Verify the thickness and uniformity of the electroplated target material (^{54}Fe or ^{58}Ni). Inconsistent plating can lead to inefficient beam interaction.^[1]- For pressed powder targets (e.g., $^{54}\text{Fe}_2\text{O}_3$ with Al powder), ensure the pellet is pressed to the optimal density to withstand the beam current without degradation.^{[2][3]}
Incorrect Beam Energy and Current	<ul style="list-style-type: none">- Calibrate and verify the cyclotron's beam energy and current. The production yields are highly dependent on these parameters.^[1]- Ensure the beam is accurately hitting the target material.
Inefficient Chemical Separation	<ul style="list-style-type: none">- Review the efficiency of the radiochemical separation process. Incomplete dissolution of the target or inefficient trapping of ^{55}Co on the chromatography resin will lead to losses.- Optimize the elution step to ensure complete recovery of ^{55}Co from the resin.^[1]
Losses During Target Recovery and Recycling	<ul style="list-style-type: none">- If recycling enriched target material, evaluate the efficiency of the recovery process. Inefficient recovery will lead to lower starting material for subsequent productions.^[1]

Issue 2: High Levels of ^{57}Co Impurity

- Symptom: Gamma spectroscopy of the final product shows a significant presence of Cobalt-57 ($t_{1/2} = 271.7$ d).
- Possible Causes & Solutions:

Cause	Troubleshooting Steps
$^{58}\text{Ni}(p,2p)^{57}\text{Co}$ Reaction	- This reaction occurs when using ^{58}Ni targets with proton energies above 15 MeV.[4] To minimize ^{57}Co production, maintain the proton beam energy below this threshold.
Contamination in Enriched ^{54}Fe Target	- The $^{56}\text{Fe}(d,n)^{57}\text{Co}$ reaction can occur if the enriched ^{54}Fe target contains ^{56}Fe impurities. [2] Use highly enriched ^{54}Fe (ideally >90%) to minimize this impurity.[2][3] - The $^{57}\text{Fe}(d,2n)^{57}\text{Co}$ reaction can also contribute if ^{57}Fe is present in the target.[1]
Decay of ^{57}Ni	- The $^{58}\text{Ni}(p,pn)^{57}\text{Ni}$ reaction produces Nickel-57 ($t_{1/2} = 35.6$ h), which then decays to ^{57}Co . [4] Since ^{57}Ni cannot be chemically separated from the cobalt isotopes, it is crucial to allow for its decay before the final product is used if high purity is required, though this will also result in the decay of the desired ^{55}Co .

Issue 3: Presence of ^{56}Co and ^{58}Co Impurities

- Symptom: The final product is contaminated with long-lived cobalt isotopes such as Cobalt-56 ($t_{1/2} = 77.2$ d) and Cobalt-58 ($t_{1/2} = 70.9$ d).
- Possible Causes & Solutions:

Cause	Troubleshooting Steps
$^{56}\text{Fe}(p,2n)^{55}\text{Co}$ Production Route	- This production method inherently produces ^{56}Co as an impurity.[5] While it offers high yields of ^{55}Co , the presence of ^{56}Co limits the product's use to short-term studies.[2]
Impurities in Enriched Target Material	- For the $^{54}\text{Fe}(d,n)^{55}\text{Co}$ reaction, the presence of ^{56}Fe in the target can lead to the $^{56}\text{Fe}(d,2n)^{56}\text{Co}$ reaction.[2] Using highly enriched ^{54}Fe is critical.
High Proton Energy on ^{58}Ni Targets	- Production of ^{56}Co can occur at proton energies above 25 MeV on ^{58}Ni targets.[4]
Use of Natural Nickel Targets	- Irradiating natural nickel targets will result in the production of various cobalt isotopes, including ^{56}Co , ^{57}Co , and ^{58}Co , from reactions with other nickel isotopes (^{60}Ni , ^{61}Ni , ^{62}Ni , ^{64}Ni).[4]

Issue 4: Incomplete Separation of Target Material (Fe or Ni)

- Symptom: The final ^{55}Co product contains significant amounts of stable iron or nickel.
- Possible Causes & Solutions:

Cause	Troubleshooting Steps
Inefficient Ion Exchange Chromatography	<ul style="list-style-type: none">- Ensure the correct resin is being used (e.g., DGA resin for separating Co from Fe and Ni).[1] - Optimize the loading and washing conditions. For instance, a sufficient volume of the appropriate acid solution (e.g., 9M HCl to remove nickel) must be used to wash the column and remove the bulk target material before eluting the ^{55}Co. [1]
Target Dissolution Issues	<ul style="list-style-type: none">- Ensure complete dissolution of the irradiated target material before loading it onto the chromatography column. Incomplete dissolution can lead to carryover of the target material.

Frequently Asked Questions (FAQs)

Q1: What are the primary production routes for high-purity ^{55}Co ?

A1: The two most common and effective production routes for high-purity ^{55}Co on biomedical cyclotrons are the $^{54}\text{Fe}(\text{d},\text{n})^{55}\text{Co}$ and $^{58}\text{Ni}(\text{p},\alpha)^{55}\text{Co}$ reactions. [1][4] Both methods require the use of isotopically enriched target materials to achieve high radionuclidic purity. [4]

Q2: Why is the use of enriched target material so critical?

A2: Using enriched target materials, such as ^{54}Fe (natural abundance ~5.8%) or ^{58}Ni (natural abundance ~68.1%), is crucial to minimize the co-production of undesirable, long-lived radionuclidic impurities. [1][4] For example, irradiating natural iron or nickel would lead to a variety of nuclear reactions with other isotopes, resulting in a product contaminated with ^{56}Co , ^{57}Co , and ^{58}Co , which are difficult to separate from ^{55}Co . [4]

Q3: What are the most common radionuclidic impurities in ^{55}Co production and how can they be minimized?

A3: The most common impurities are ^{56}Co , ^{57}Co , ^{58}Co , and ^{52}Mn . [1] Minimization strategies include:

- Using highly enriched target materials (>90% for ^{54}Fe).[\[2\]](#)[\[3\]](#)
- Controlling the incident particle energy to stay below the threshold for impurity-producing reactions.[\[4\]](#)
- Allowing for the decay of short-lived impurities like ^{52}Mn ($t_{1/2} = 5.6$ d) or ^{57}Ni ($t_{1/2} = 35.6$ h) when feasible.[\[1\]](#)

Q4: What is a typical method for purifying ^{55}Co after irradiation?

A4: A common and effective purification method involves dissolving the irradiated target in an appropriate acid (e.g., HCl) and then using ion exchange chromatography.[\[1\]](#) For instance, a DGA (N,N,N',N'-tetrakis-2-ethylhexyldiglycolamide) resin can be used to selectively retain cobalt while the bulk target material (iron or nickel) is washed away. The purified ^{55}Co is then eluted from the resin.[\[1\]](#)

Q5: How is the radionuclidic purity of the final ^{55}Co product determined?

A5: Radionuclidic purity is typically determined using high-purity germanium (HPGe) gamma-ray spectrometry.[\[1\]](#) This technique allows for the identification and quantification of different gamma-emitting radionuclides based on their characteristic gamma-ray energies and intensities.[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from various ^{55}Co production methods.

Table 1: Comparison of ^{55}Co Production Routes and Associated Impurities

Production Reaction	Target Material	Incident Particle & Energy	Typical Radionuclidic Impurities	Reported Purity at EOB*
$^{54}\text{Fe}(\text{d},\text{n})^{55}\text{Co}$	Enriched ^{54}Fe (>99%)	Deuterons, ~8-14 MeV	^{52}Mn , ^{56}Co , ^{57}Co (from target impurities)	>99.995% [1]
$^{58}\text{Ni}(\text{p},\alpha)^{55}\text{Co}$	Enriched ^{58}Ni (>99%)	Protons, <15 MeV	^{57}Ni (decays to ^{57}Co), ^{57}Co	98.8% [1]
$^{56}\text{Fe}(\text{p},2\text{n})^{55}\text{Co}$	Enriched ^{56}Fe	Protons	^{56}Co	High ^{56}Co impurity [2]

*EOB: End of Bombardment

Table 2: Reported Yields and Specific Activities for ^{55}Co Production

Production Reaction	Target Material	Reported Yield (MBq/ $\mu\text{A}\cdot\text{h}$)	Effective Specific Activity (GBq/ μmol)	Reference
$^{54}\text{Fe}(\text{d},\text{n})^{55}\text{Co}$	Enriched ^{54}Fe	10.3 ± 0.8	27 ± 18 (NOTA)	[1]
$^{58}\text{Ni}(\text{p},\alpha)^{55}\text{Co}$	Enriched ^{58}Ni	9.3 ± 0.6	10.1 ± 5.7 (NOTA)	[1]
$^{54}\text{Fe}(\text{d},\text{n})^{55}\text{Co}$	Enriched $^{54}\text{Fe}_2\text{O}_3$	~13	Not Reported	[2] [3]

Experimental Protocols

Protocol 1: Production of ^{55}Co via the $^{54}\text{Fe}(\text{d},\text{n})^{55}\text{Co}$ Reaction

- Target Preparation:
 - Electroplate highly enriched ^{54}Fe (e.g., 99.93%) onto a suitable backing plate (e.g., silver or copper). The target thickness should be sufficient to degrade the deuteron beam energy

to the desired level (e.g., $>52.3 \text{ mg/cm}^2$).^[1]

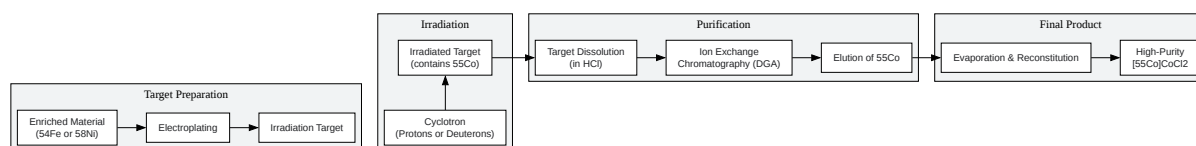
- Irradiation:
 - Irradiate the ^{54}Fe target with a deuteron beam of appropriate energy (e.g., 8-14 MeV) and current (e.g., up to 60 μA) for a specified duration (e.g., 1 hour).^[1]
- Target Dissolution:
 - After irradiation, dissolve the target in an appropriate volume of concentrated hydrochloric acid (HCl).
- Radiochemical Separation (using DGA resin):
 - Load the dissolved target solution onto a pre-conditioned DGA resin column.
 - Wash the column with a solution of high concentration HCl (e.g., 9M) to remove the bulk iron target material.
 - Elute the purified ^{55}Co from the resin using a lower concentration of HCl (e.g., 3M).^[1]
- Final Product Formulation:
 - Evaporate the eluate to dryness under an inert gas stream (e.g., argon).
 - Re-dissolve the $^{55}\text{CoCl}_2$ residue in a suitable solution for subsequent radiolabeling (e.g., 0.1 M HCl).^[1]

Protocol 2: Production of ^{55}Co via the $^{58}\text{Ni}(p,\alpha)^{55}\text{Co}$ Reaction

- Target Preparation:
 - Electroplate highly enriched ^{58}Ni (e.g., 99.48%) onto a backing plate. Target thickness should be optimized for the proton beam energy (e.g., $>90.1 \text{ mg/cm}^2$).^[1]
- Irradiation:
 - Irradiate the ^{58}Ni target with a proton beam of energy below 15 MeV to minimize ^{57}Co production, at a suitable current (e.g., up to 40 μA).^{[1][4]}

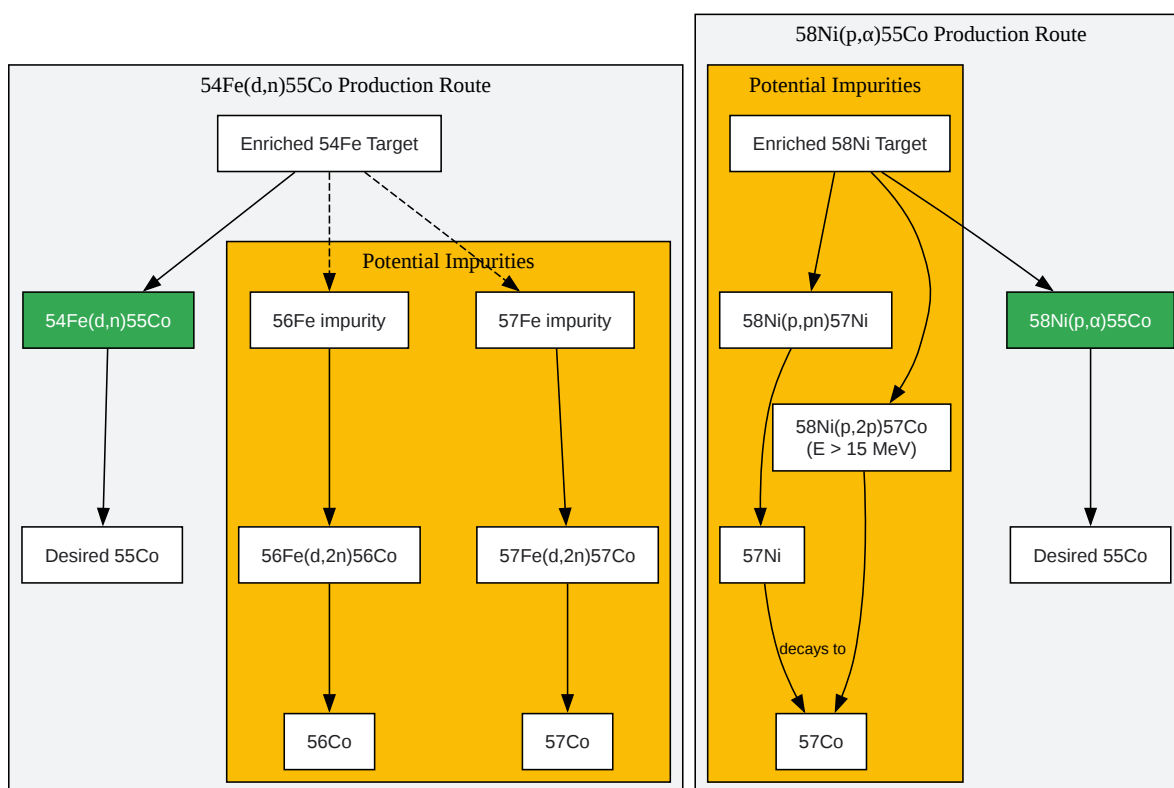
- Target Dissolution:
 - Dissolve the irradiated target in concentrated HCl.
- Radiochemical Separation (using DGA resin):
 - Load the dissolved solution onto a DGA resin column.
 - Wash the column extensively with high concentration HCl (e.g., 9M) to remove the bulk nickel target material.^[1]
 - Elute the ^{55}Co with a lower concentration of HCl (e.g., 3M).^[1]
- Final Product Formulation:
 - Evaporate the eluate to dryness and re-dissolve in a suitable solvent as described in Protocol 1.^[1]

Visualizations



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Caption: General workflow for the production and purification of **Cobalt-55**.



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Caption: Key nuclear reactions and sources of radionuclidic impurities in Co-55 production.

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